molecular formula C6H16BrNO2S2 B013931 Mtset CAS No. 91774-25-3

Mtset

Cat. No.: B013931
CAS No.: 91774-25-3
M. Wt: 278.2 g/mol
InChI Key: DZWJBKUVHJSHAR-UHFFFAOYSA-M
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Description

Methanethiosulfonate ethylammonium bromide: is a chemical compound known for its reactivity with thiol groups. It is a member of the methanethiosulfonate family, which are fast-reacting and highly selective thiol-reactive compounds. This compound is often used in biochemical research to probe the structure and function of proteins by modifying cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanethiosulfonate ethylammonium bromide is synthesized through a reaction involving ethylammonium and methanethiosulfonate. The reaction typically occurs in an aqueous environment at ambient temperature. The compound is then purified to achieve a high level of purity, often greater than 95% .

Industrial Production Methods: In industrial settings, the production of methanethiosulfonate ethylammonium bromide involves large-scale synthesis using similar reaction conditions. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Methanethiosulfonate ethylammonium bromide primarily undergoes substitution reactions with thiol groups. It forms mixed disulfide linkages with cysteine residues in proteins .

Common Reagents and Conditions: The compound reacts with thiol-specific reagents under aqueous conditions. The reaction is highly efficient and occurs rapidly, often within minutes .

Major Products: The primary product of the reaction between methanethiosulfonate ethylammonium bromide and a thiol group is a mixed disulfide linkage. This modification can alter the charge and reactivity of the cysteine residue in the protein .

Scientific Research Applications

Mechanism of Action

Methanethiosulfonate ethylammonium bromide exerts its effects by reacting with thiol groups in cysteine residues. This reaction forms a mixed disulfide linkage, which can alter the charge and reactivity of the cysteine residue. The modification can affect the protein’s structure, function, and interactions with other molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWJBKUVHJSHAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCSS(=O)(=O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935217
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155450-08-1
Record name (2-(Trimethylammonium)ethyl)methanethiosulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: [2-(Trimethylammonium)ethyl]methanethiosulfonate (MTSET) primarily acts by covalently modifying cysteine residues. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This occurs via a reaction between the positively charged sulfonate group of this compound and the thiol group of cysteine, forming a disulfide bond.

ANone: Cysteine residues are often found in functionally important regions of ion channels, such as the pore-lining regions or gating domains. [, , , , , , , , , , ] By strategically introducing cysteine residues through mutagenesis and then modifying them with this compound, researchers can probe the accessibility, conformational changes, and functional roles of these specific regions.

ANone: The effects of this compound modification on ion channels are diverse and depend on the location and role of the modified cysteine residue. They can include:

  • Channel inhibition: this compound modification can lead to a decrease or complete blockage of ion flow through the channel. [, , , , , , , , , , , , , , , ] This is often observed when this compound modifies cysteines lining the channel pore, physically obstructing ion permeation.
  • Channel activation: Conversely, this compound modification can enhance channel activity, increasing ion flow. [, , , , , , , ] This suggests that the modification may stabilize an open conformation of the channel or disrupt inhibitory interactions.
  • Altered gating kinetics: this compound modification can also affect the voltage- and/or ligand-dependent gating of ion channels. [, , , , , , , , , , ] This could manifest as changes in activation, inactivation, or deactivation kinetics, providing insights into the molecular mechanisms underlying channel gating.
  • Shifts in ion selectivity: In some cases, this compound modification can alter the selectivity of the channel for specific ions. [, ] This suggests that the modified residue may be involved in forming the selectivity filter of the channel.

ANone: The molecular formula of this compound is C6H15NO2S2, and its molecular weight is 197.3 g/mol.

ANone: While spectroscopic data for this compound is not explicitly detailed in these research articles, typical characterization techniques for small organic molecules like this compound include:

    ANone: The research articles primarily utilize this compound as a covalent modifier, not a catalyst. This compound irreversibly modifies cysteine residues, leading to lasting changes in channel properties.

    ANone: While these specific research articles do not extensively detail computational modeling of this compound interactions, such techniques are valuable for:

      ANone: Yes, researchers often utilize this compound analogs with different properties to gain further insights into channel structure and function. These include:

      • MTSEA (methanethiosulfonate ethylammonium): A smaller, positively charged MTS reagent. [, , , , ]
      • MTSES (sodium (2-sulfonatoethyl) methanethiosulfonate): A negatively charged MTS reagent. [, , , , , ]

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